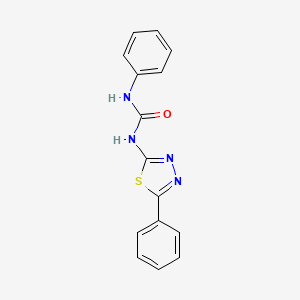

N-phenyl-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

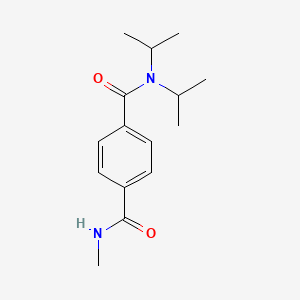

“N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea” is a compound that contains a urea group (NHCONH) and a 1,3,4-thiadiazole ring. The thiadiazole ring is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . This compound also has two phenyl groups attached to the nitrogen atoms of the urea group and the 5-position of the thiadiazole ring .

Molecular Structure Analysis

The molecular structure of “N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . The presence of the urea group and the thiadiazole ring can be confirmed by characteristic peaks in the IR spectrum . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .科学的研究の応用

Anticancer Activity

N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea: derivatives have been studied for their potential anticancer properties . Research indicates that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles can significantly influence their cytotoxic activity, making them valuable in the development of new cancer therapies.

Antimicrobial and Antifungal Uses

These compounds have shown promising results in combating bacterial and fungal strains. They have been compared to reference drugs like amoxicillin and fluconazole, showcasing their potential as alternative antimicrobial and antifungal agents .

Agricultural Applications

In agriculture, N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea and its derivatives could be used as herbicides, insecticides, and plant protection agents. Their efficacy against various pests and diseases makes them candidates for safeguarding crops and ensuring food security .

Materials Science

These compounds are also explored in materials science for their potential use in the production of heat-resistant polymers and anti-corrosion agents. Their stability and resistance to various environmental factors make them suitable for enhancing the durability of materials .

Environmental Science

The derivatives of N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea are being researched for environmental applications, particularly in the development of novel compounds that can help in pollution control and environmental remediation efforts .

Analytical Chemistry

In analytical chemistry, these compounds are utilized for their spectral properties. They are employed in various spectral techniques, such as FT-IR and NMR, to confirm the structures of synthetic analogues, which is crucial in the synthesis and characterization of new chemical entities .

作用機序

The mechanism of action of “N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea” would depend on its intended use. For example, many thiadiazole derivatives have been found to exhibit biological activities such as antimicrobial, antifungal, and anticancer activities . The mechanism of action often involves interaction with biological targets such as enzymes or receptors .

将来の方向性

The future directions for research on “N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea” could include further investigation of its synthesis, properties, and potential applications. For example, given the biological activities observed for many thiadiazole derivatives, it could be interesting to explore the potential biological activities of this compound .

特性

IUPAC Name |

1-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-14(16-12-9-5-2-6-10-12)17-15-19-18-13(21-15)11-7-3-1-4-8-11/h1-10H,(H2,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRLAWQPNSPNPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26671166 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)

![N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5730668.png)

![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5730680.png)

![4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5730686.png)

![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5730713.png)

![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5730726.png)

![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5730733.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)

![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)